molecular formula C13H12ClN5O B2415934 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-28-4

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2415934
CAS No.: 477865-28-4
M. Wt: 289.72
InChI Key: RQIHETACXYQPEJ-UHFFFAOYSA-N
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Description

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorophenoxyethyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions can be optimized to ensure high yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyrimidines.

Scientific Research Applications

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A similar compound with a different position of the chlorine atom on the phenoxy group.

    7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Another analog with the chlorine atom at the 4-position.

Uniqueness

The uniqueness of 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenoxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIHETACXYQPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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